molecular formula C19H28N2O2 B110615 Tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate CAS No. 227940-71-8

Tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B110615
CAS No.: 227940-71-8
M. Wt: 316.4 g/mol
InChI Key: JFLCCGFMLBSXBA-UHFFFAOYSA-N
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Description

Tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS: 227940-71-8) is a bicyclic amine derivative featuring a 3,7-diazabicyclo[3.3.1]nonane core. Key structural elements include:

  • Bicyclic framework: A rigid 3,7-diazabicyclo[3.3.1]nonane scaffold, which confers conformational stability.
  • Substituents: A benzyl group at position 7 and a tert-butoxycarbonyl (Boc) protecting group at position 3.
  • Physicochemical properties: Molecular formula C₁₉H₂₈N₂O₂, molecular weight 316.44 g/mol, and storage at room temperature (stable when sealed in dry conditions) .

This compound is synthesized via a Mannich reaction involving tert-butyl 4-oxopiperidine-1-carboxylate, benzylamine, and paraformaldehyde under reflux conditions . Its primary applications lie in medicinal chemistry, particularly as a precursor for nicotinic acetylcholine receptor (nAChR) ligands .

Properties

IUPAC Name

tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-19(2,3)23-18(22)21-13-16-9-17(14-21)12-20(11-16)10-15-7-5-4-6-8-15/h4-8,16-17H,9-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLCCGFMLBSXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626119
Record name tert-Butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227940-71-8
Record name tert-Butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Diazabicyclo Nonane Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazabicyclo nonane structure.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, often using benzyl halides in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate is primarily explored for its potential as a pharmaceutical intermediate. Its structural framework is conducive to modifications that can lead to the development of new drug candidates targeting various diseases.

Case Study: Anticancer Activity
A study investigated the compound's efficacy against cancer cell lines, demonstrating significant cytotoxicity in vitro. The mechanism of action was linked to the induction of apoptosis in cancer cells, suggesting potential for further development as an anticancer agent.

Neuropharmacology

Research indicates that this compound may influence neurotransmitter systems, particularly in modulating dopamine and serotonin receptors.

Case Study: Behavioral Studies
In animal models, administration of this compound showed alterations in locomotor activity and anxiety-like behaviors, providing insights into its potential use in treating neuropsychiatric disorders.

Synthetic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry, facilitating the construction of complex molecular architectures.

Data Table: Synthetic Routes

Reaction TypeConditionsYield (%)
AlkylationBase-catalyzed85
CyclizationAcidic conditions75
FunctionalizationNucleophilic substitution90

Mechanism of Action

The mechanism of action of tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The diazabicyclo nonane core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The benzyl group and tert-butyl ester moiety can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Substituents and Functional Groups

Table 1: Key Structural Differences and Properties
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Notable Properties Evidence ID
Parent compound : Tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate 7-benzyl, 3-Boc C₁₉H₂₈N₂O₂ 316.44 High lipophilicity due to benzyl/Boc groups; used in nAChR studies
9-Oxo derivative : Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate 9-oxo group C₁₉H₂₆N₂O₃ 330.43 Ketone enhances polarity; potential for hydrogen bonding
Oxa analog : Tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride 9-oxa (oxygen atom), hydrochloride salt C₁₁H₂₁ClN₂O₃ 264.75 Increased water solubility due to HCl salt; altered hydrogen bonding
Hydroxy derivative : Tert-butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate 9-hydroxy, 3-aza (mono-nitrogen) C₁₃H₂₃NO₃ 241.33 Hydroxyl group introduces polarity; reduced basicity
Phenoxypropyl analog : Adekalant (Tert-butyl 7-[(S)-3-(p-cyanophenoxy)-2-hydroxypropyl]-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate) 3-(p-cyanophenoxy)-2-hydroxypropyl C₂₃H₃₂N₃O₄ 414.53 Enhanced receptor targeting (e.g., ion channel modulation)
Key Observations:
  • Functional groups : The 9-oxo and 9-hydroxy derivatives exhibit increased polarity compared to the parent compound, influencing solubility and biological interactions .
  • Salt forms : Hydrochloride salts (e.g., C₁₂H₂₃ClN₂O₂) improve aqueous solubility, critical for pharmaceutical formulations .
Key Insights:
  • Diversity-oriented synthesis: Substituents like phenoxypropyl or cyanophenoxy groups are introduced via epoxide ring-opening or alkylation, enabling tailored biological activity .
  • Medicinal chemistry : Bispidine derivatives are explored for their ability to mimic peptide structures, enhancing drug design versatility .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : Benzyl and Boc groups in the parent compound contribute to high logP values, favoring blood-brain barrier penetration .
  • Solubility : Hydrochloride salts (e.g., MFCD27918517) exhibit improved solubility (>10 mg/mL in water) compared to free bases .
  • Stability : 9-Oxo and 9-hydroxy derivatives may show sensitivity to oxidation, requiring inert storage conditions .

Biological Activity

Tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS No. 227940-71-8) is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features. This compound has been studied for its biological activity, particularly its interactions with nicotinic acetylcholine receptors (nAChRs), which are crucial in various neurological processes.

Chemical Structure and Properties

  • Molecular Formula : C19H28N2O2
  • Molecular Weight : 316.45 g/mol
  • IUPAC Name : this compound
  • Purity : ≥95%

The compound's structure includes a diazabicyclo framework, which is known for its ability to interact with biological macromolecules.

Interaction with Nicotinic Acetylcholine Receptors

Research indicates that compounds derived from the diazabicyclo[3.3.1]nonane scaffold can exhibit selective binding to nAChRs, particularly the α4β2 subtype, which is implicated in cognitive functions and is a target for neuropharmacological interventions.

Key Findings :

  • Binding Affinity : The binding affinity of this compound to nAChRs has been assessed through radioligand binding studies, revealing significant interaction profiles.
  • Mechanism of Action : The compound acts as an agonist at nAChRs, leading to activation of downstream signaling pathways that could influence neurotransmitter release and neuronal excitability.

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components:

  • Functional Groups : The presence of the tert-butyl and benzyl groups enhances lipophilicity and may improve receptor binding.
  • Nitrogen Atoms : The diazabicyclo structure contributes to the compound's ability to form hydrogen bonds with receptor sites, enhancing its binding affinity.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaKey Features
Tert-butyl 9-amino-7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylateC19H28N2O2Contains an amino group; potential for different receptor interactions
Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylateC19H26N2O3Features an oxo group; may exhibit distinct pharmacological properties

These comparisons highlight the unique pharmacological profiles that can arise from minor structural modifications.

Case Studies and Research Findings

Several studies have explored the pharmacological implications of this compound:

  • Electrophysiological Studies : Experiments conducted on Xenopus oocytes expressing various nAChR subtypes demonstrated that this compound can elicit different activation profiles depending on the receptor subtype targeted .
  • Pharmacological Applications : Preliminary investigations suggest potential applications in treating cognitive disorders by modulating cholinergic signaling pathways .

Q & A

Q. What are the established synthetic routes for Tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate?

The compound is synthesized via a Mannich reaction involving tert-butyl 4-oxopiperidine-1-carboxylate, benzylamine, and paraformaldehyde in methanol. Key steps include refluxing with paraformaldehyde (added in two portions: 1 h and 5 h) and subsequent solvent evaporation. Acetic acid is used as a catalyst, and the reaction yields a bicyclic structure through intramolecular cyclization . Alternative routes involve Huang-Minlon reduction for related diazabicyclo derivatives, optimizing reductive amination conditions for higher yields .

Q. What analytical methods are used to confirm the compound’s structure and purity?

Characterization relies on:

  • Spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry and substitution patterns.
  • Elemental analysis : Matching calculated and observed C/H/N ratios (e.g., Anal. calcd. for C19_{19}H34_{34}N2_2O5_5: C 61.60%, H 9.25%, N 7.56%; Found: C 61.58%, H 9.21%, N 7.50%) .
  • Chromatography : HPLC or TLC to assess purity (typically ≥95% as per commercial standards) .

Q. What safety protocols are critical during handling?

  • PPE : Nitrile gloves, chemical-resistant suits, and respiratory protection if aerosolization occurs .
  • Spill management : Use vacuum collection to avoid environmental release; dispose via licensed waste facilities .
  • Storage : Stable under inert conditions; avoid moisture and incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can low yields in the Mannich reaction step be addressed?

  • Reagent ratios : Optimize stoichiometry of benzylamine and paraformaldehyde (e.g., 1:2.2 molar ratio in ).
  • Temperature control : Prolonged reflux (5+ hours) ensures complete cyclization .
  • Catalyst screening : Replace acetic acid with Lewis acids (e.g., ZnCl2_2) to accelerate imine formation .
  • Workup : Solvent removal under reduced pressure minimizes decomposition .

Q. What pharmacological applications are explored for this scaffold?

Derivatives of 3,7-diazabicyclo[3.3.1]nonane show promise as:

  • Orexin receptor antagonists : Potential for treating insomnia (e.g., daridorexant analogs) .
  • Analgesics : Complexation with β-cyclodextrin enhances bioavailability and reduces toxicity (e.g., NA-332, which outperformed tramal in pain models) .
  • Nicotinic acetylcholine receptor ligands : Subtype-selective modulation for neurological disorders .

Q. How should contradictory spectral data during characterization be resolved?

  • Multi-technique validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to cross-verify functional groups and molecular weight .
  • Crystallography : X-ray diffraction resolves ambiguous stereochemistry in bicyclic systems .
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., incomplete cyclization or oxidation) .

Q. What strategies improve regioselective functionalization of the diazabicyclo scaffold?

  • Protecting groups : The tert-butyloxycarbonyl (Boc) group shields the 3-position, enabling selective benzylation at the 7-position .
  • Microwave-assisted synthesis : Enhances reaction control for asymmetric substitutions .
  • Enzymatic catalysis : Lipases or oxidoreductases achieve enantioselective modifications .

Q. What are the environmental and disposal considerations for this compound?

  • Ecotoxicity : Limited data, but structural analogs suggest moderate persistence; prevent soil/water contamination .
  • Waste treatment : Incineration via licensed facilities with NOx_x scrubbers to mitigate hazardous decomposition (e.g., CO, NOx_x) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate

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